Product packaging for 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone(Cat. No.:CAS No. 25700-10-1)

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Cat. No.: B1276148
CAS No.: 25700-10-1
M. Wt: 236.27 g/mol
InChI Key: QUJQOWRVTLABIP-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) as a Privileged Heterocyclic Scaffold in Chemical Research

Benzimidazole, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govpharmint.net This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. researchgate.net The unique structural and electronic properties of the benzimidazole nucleus, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively to a wide array of biological macromolecules. researchgate.netpharmint.net This versatility has led to the development of benzimidazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. nih.govnih.gov The inherent stability and synthetic accessibility of the benzimidazole core further cement its status as a cornerstone in the design of novel therapeutic agents. niscpr.res.in

The Significance of Phenylethanone Moieties in Organic Synthesis

The phenylethanone group, also commonly known as acetophenone, is a fundamental building block in organic synthesis. tsijournals.comresearchgate.net As the simplest aromatic ketone, it serves as a versatile precursor for a vast number of more complex molecules. researchgate.net The carbonyl group and the adjacent methyl group provide reactive sites for a variety of chemical transformations, including condensation reactions, halogenations, and oxidations. nih.gov In the context of medicinal chemistry, the phenylethanone moiety is often incorporated into molecular designs to serve as a linker or to provide a key interaction point with biological targets. Its presence can influence the solubility, stability, and electronic properties of a molecule, making it a valuable component in the synthetic chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B1276148 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(benzimidazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJQOWRVTLABIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407016
Record name 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25700-10-1
Record name 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 1h Benzimidazol 1 Yl Phenyl Ethanone and Analogues

Strategic Retrosynthesis of the 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone Core

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches. The most common strategy involves the formation of the benzimidazole (B57391) ring as the key bond-forming step. This bond is typically disconnected to reveal o-phenylenediamine (B120857) and a suitable carboxylic acid derivative or aldehyde. A second approach involves the formation of the C-N bond between the phenyl ring and the benzimidazole nitrogen atom. This disconnection leads to a pre-formed benzimidazole ring and a substituted phenyl derivative.

Conventional Synthetic Routes for Benzimidazole-Phenyl-Ethanone Linkages

Traditional methods for synthesizing the benzimidazole core remain widely utilized due to their simplicity and the availability of starting materials.

Condensation Reactions in Benzimidazole Formation

The condensation of o-phenylenediamines with carbonyl compounds is a cornerstone of benzimidazole synthesis. thieme-connect.com This can be achieved with carboxylic acids, aldehydes, or their derivatives under various conditions. thieme-connect.comnih.govsemanticscholar.org

One of the most direct methods involves the reaction of o-phenylenediamine with a carboxylic acid, often under harsh conditions requiring strong acids and high temperatures. jyoungpharm.org For instance, the reaction of o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at 200 °C yields 4-(1H-benzimidazol-2-yl)benzenamine. semanticscholar.org Similarly, condensation with various aromatic acids like salicylic (B10762653) acid and benzoic acid can be catalyzed by ammonium (B1175870) chloride in ethanol (B145695) at 80–90 °C. semanticscholar.org

The use of aldehydes in condensation reactions offers a milder alternative. nih.govsemanticscholar.org These reactions typically proceed via an initial Schiff base formation, followed by cyclization and oxidation. A variety of catalysts, including copper(II) hydroxide (B78521) in methanol (B129727) at room temperature, can facilitate this transformation. semanticscholar.org Solvent-free conditions at elevated temperatures (140 °C) have also been employed for the condensation of o-phenylenediamine with aldehydes. semanticscholar.org

Table 1: Examples of Conventional Condensation Reactions for Benzimidazole Synthesis
ReactantsCatalyst/ConditionsProductYieldReference
o-phenylenediamine, 4-aminobenzoic acido-phosphoric acid, 200 °C4-(1H-benzimidazol-2-yl)benzenamine70% semanticscholar.org
o-phenylenediamine, Aromatic acidsNH4Cl, EtOH, 80–90 °CBenzimidazole derivatives72%–90% semanticscholar.org
o-phenylenediamine, AldehydeCu(OH)2, CH3OH, Room TempBenzimidazole derivativesGood semanticscholar.org
o-phenylenediamine, AldehydeSolvent-free, 140 °CBenzimidazole derivatives- semanticscholar.org

Nucleophilic Acylation and Arylation Strategies

Nucleophilic substitution reactions provide an alternative pathway to the target compound. N-alkylation of a pre-formed benzimidazole with a suitable phenacyl halide is a common strategy. For example, the alkylation of benzimidazole with 2,4-dichlorophenacyl chloride can be achieved under solvent-free conditions with conventional heating or microwave irradiation, yielding the product in 88% and 93% yield, respectively. nih.gov Various base-solvent systems can be employed, such as K2CO3 in acetonitrile (B52724) or NaH in DMF. nih.gov

Another approach involves the acylation of a benzimidazole alkali metal salt with an acyl halide. This reaction is typically carried out by adding the acyl halide to a solution or suspension of the benzimidazole salt in an inert solvent at temperatures ranging from room temperature to 100 °C. google.com

Advanced Synthetic Techniques for this compound Derivatives

To overcome the limitations of conventional methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been developed.

Microwave-Assisted Synthesis in Benzimidazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govscholarsresearchlibrary.com This technique has been successfully applied to the synthesis of benzimidazole derivatives. For instance, the reaction of o-phenylenediamine dihydrochloride (B599025) with various carbonyl compounds under microwave irradiation can significantly reduce reaction times and increase yields by 10 to 50% compared to conventional heating. organic-chemistry.org The use of microwave irradiation can also facilitate solvent-free reactions, contributing to greener chemical processes. scholarsresearchlibrary.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-phenacylbenzimidazole
MethodConditionsYieldReference
Conventional HeatingSolvent-free88% nih.gov
Microwave IrradiationSolvent-free93% nih.gov

Lewis Acid Catalysis in Benzimidazole Synthesis

Lewis acids have been shown to be effective catalysts for the synthesis of benzimidazoles. capes.gov.brresearchgate.net They can activate the carbonyl group of aldehydes or orthoesters, facilitating the condensation reaction with o-phenylenediamines. A range of Lewis acids, including ZrCl4, SnCl4·5H2O, TiCl4, and BF3·Et2O, have demonstrated high catalytic activity for this transformation. capes.gov.brresearchgate.net The use of Lewis acid catalysts often allows for milder reaction conditions and can lead to high yields of the desired benzimidazole derivatives. capes.gov.br For example, the reaction of o-phenylenediamines with orthoesters in the presence of a catalytic amount of a Lewis acid provides an expeditious and efficient route to benzimidazoles. capes.gov.br

Chromatographic and Recrystallization Techniques for Compound Isolation and Purification

The isolation and purification of this compound and its analogues are critical steps following synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. The scientific literature demonstrates that a combination of chromatographic methods and recrystallization is standard practice for obtaining these compounds in high purity.

Chromatographic Techniques

Column chromatography is a principal technique employed for the purification of benzimidazole derivatives. Silica gel is commonly used as the stationary phase due to its effectiveness in separating compounds of moderate polarity. The choice of the mobile phase is crucial for achieving good separation.

For instance, the purification of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, an analogue of the target compound, was successfully achieved using column chromatography with a hexane:chloroform (B151607) (6:4) solvent system. nih.govresearchgate.net Another study on a different analogue, 2-(1H-benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime, utilized a silica-gel column with chloroform as the eluent. nih.gov

Thin-layer chromatography (TLC) is frequently used to monitor the progress of the reaction and to assess the purity of the fractions collected from column chromatography. nih.gov For benzimidazole derivatives, various solvent systems have been proven effective for TLC analysis, including ethyl acetate (B1210297):benzene (B151609) (6:4 v/v), toluene:acetone (8:2 v/v), and ethyl acetate:n-hexane (6:4 v/v). ijpsm.com In the case of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, an ethyl acetate:methanol (4:6) system was used to identify the product spot. nih.gov

CompoundChromatography TypeStationary PhaseMobile Phase / EluentReference
1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrateColumn ChromatographyNot SpecifiedHexane:Chloroform (6:4) nih.govresearchgate.net
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloximeColumn ChromatographySilica-gelChloroform nih.gov
General Benzimidazole DerivativesThin Layer ChromatographySilica gel GEthyl acetate:benzene (6:4 v/v), Toluene:Acetone (8:2 v/v), Ethyl Acetate:n-Hexane (6:4 v/v) ijpsm.com

Recrystallization Techniques

Recrystallization is a powerful technique for the final purification of solid compounds, yielding high-purity crystalline products. The selection of an appropriate solvent is paramount, where the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Ethanol is a frequently cited solvent for the recrystallization of benzimidazole analogues. nih.govijrpc.com For example, 1-(4-((1H-benzimidazol-1-yl) methylamino) phenyl) ethanone (B97240) was crystallized from ethanol to yield the purified product. nih.gov Similarly, other complex benzimidazole derivatives have been successfully recrystallized from ethanol and dioxane. ijrpc.commdpi.com

Solvent mixtures are also employed to achieve optimal crystallization conditions. A hexane-ethyl acetate (1:3) mixture was used to recrystallize 2-(1H-benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime, resulting in yellow crystals. nih.gov In another case, block crystals of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate were obtained by recrystallization from a hexane:chloroform solvent system. nih.govresearchgate.net The process often involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which facilitates the formation of a pure crystalline lattice.

CompoundRecrystallization Solvent(s)Reference
1-(4-((1H-benzimidazol-1-yl) methylamino) phenyl) ethanoneEthanol nih.gov
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamideDioxane mdpi.com
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloximeHexane-ethyl acetate (1:3) nih.gov
1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrateHexane:Chloroform nih.govresearchgate.net
4-(1H-benzo[d]imidazol-2-yl)aniline derivativesEthanol ijrpc.com
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-oneNot specified, but process yields a monohydrate mdpi.com

Structural Elucidation and Conformational Analysis of 1 4 1h Benzimidazol 1 Yl Phenyl Ethanone

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of the atomic connectivity and functional groups present in 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H and ¹³C NMR spectra would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shift values would help in assigning the carbons of the benzimidazole (B57391) moiety, the phenyl ring, the carbonyl group (C=O), and the methyl group (-CH₃). The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-200 ppm.

A hypothetical data table based on typical chemical shifts for such structures is presented below.

Atom Type Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Acetyl -CH₃~2.6~26-28
Carbonyl C=O-~197
Phenyl CH~7.5 - 8.1~120 - 140
Benzimidazole CH~7.3 - 8.3~110 - 145
Benzimidazole C-H (imidazole ring)~8.3~143

Note: This table is illustrative and based on general values for similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govmdpi.com

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone carbonyl group.

C=N and C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region, corresponding to the aromatic rings and the imidazole (B134444) C=N bond.

C-H Stretching: Signals above 3000 cm⁻¹ for the aromatic C-H bonds and in the 2850-2960 cm⁻¹ range for the aliphatic methyl C-H bonds.

C-N Stretching: Vibrations in the 1200-1350 cm⁻¹ region.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Carbonyl (C=O)1680 - 1700 (Strong)
Aromatic C=C1450 - 1600 (Medium to Weak)
Imidazole C=N1590 - 1620 (Medium)
Aromatic C-H> 3000 (Medium)
Aliphatic C-H2850 - 2960 (Medium)

Note: This table is illustrative and based on general values for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₅H₁₂N₂O), HRMS would provide an experimental mass measurement that is accurate to several decimal places. This high precision allows for differentiation from other compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula as C₁₅H₁₂N₂O.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and its interactions within the crystal lattice. nih.govmdpi.com

Determination of Solid-State Molecular Conformation and Crystal Packing

An X-ray diffraction study on a suitable single crystal of this compound would reveal its precise solid-state conformation. A key conformational feature would be the dihedral angle between the planar benzimidazole ring system and the phenyl ring. Studies on analogous molecules suggest that these two rings are often significantly twisted with respect to each other. nih.gov

The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. This information describes how the individual molecules are arranged and packed in the crystal, which influences the material's bulk properties. nih.gov

Crystallographic Parameter Information Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., triclinic, monoclinic).
Space GroupThe symmetry elements present within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal lattice.
Z valueThe number of molecules per unit cell.
Dihedral AnglesThe relative orientation of the phenyl and benzimidazole rings.

Note: This table describes the type of data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Hydrogen Bonding Networks

In the solid state, non-covalent interactions, particularly hydrogen bonds, play a crucial role in dictating the crystal packing arrangement. mdpi.com Although this compound does not possess classical hydrogen bond donors like N-H or O-H groups in its core structure (the benzimidazole N-H is substituted), it can participate in non-classical C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net

The oxygen atom of the carbonyl group is a potent hydrogen bond acceptor, and the nitrogen atom in the imidazole ring can also act as an acceptor. An X-ray diffraction study would precisely map these weak intermolecular interactions, revealing how they connect adjacent molecules to form larger supramolecular architectures, such as chains, sheets, or three-dimensional networks. mdpi.comnih.gov The geometry of these interactions (donor-acceptor distance and angle) would be accurately determined.

Despite a comprehensive search for crystallographic data for the compound This compound , the necessary structural information required to generate the requested article sections could not be located in publicly available scientific literature or databases.

The creation of the specified sections, "3.2.3. Evaluation of Intramolecular Torsion and Dihedral Angles" and "3.2.4. Investigation of π–π Stacking Interactions," is entirely dependent on the availability of a solved crystal structure for this exact molecule. This data provides the precise three-dimensional coordinates of the atoms, from which torsion angles, dihedral angles, and the parameters of π–π stacking interactions (such as centroid-centroid distances and interplanar angles) are calculated.

Without access to the crystallographic information file (CIF) or a detailed structural report for this compound, it is not possible to provide the scientifically accurate and detailed analysis mandated by the instructions. Information on analogous structures with imidazole in place of the benzimidazole ring was found, but per the strict instructions to focus solely on the specified compound, this data cannot be used.

Therefore, the requested article focusing on the structural elucidation and conformational analysis of this compound cannot be generated at this time.

Computational Chemistry and Molecular Modeling Approaches for 1 4 1h Benzimidazol 1 Yl Phenyl Ethanone

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations provide a robust framework for investigating the electronic structure and predicting the reactivity of compounds like 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone. These studies are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure accurate geometric and electronic property predictions. nih.govresearchgate.net

The electronic structure of a molecule governs its reactivity and interactions. DFT is employed to calculate key quantum chemical descriptors that predict this behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. orientjchem.org The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a significant indicator of chemical reactivity and stability; a smaller energy gap generally implies higher reactivity. ppor.az For benzimidazole (B57391) derivatives, the HOMO is often distributed across the benzimidazole and phenyl rings, while the LUMO may be localized on specific electron-deficient regions. orientjchem.org

Molecular Electrostatic Potential (MEP): An MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.govnanobioletters.com It illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), prone to nucleophilic attack. nih.govresearchgate.net For this compound, negative potentials are expected around the oxygen atom of the ethanone (B97240) group and the nitrogen atoms of the benzimidazole ring, highlighting these as likely sites for interaction with protons or other electrophiles. nih.gov

The table below summarizes key quantum chemical parameters and their significance, commonly derived from DFT calculations for heterocyclic compounds.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with the capacity to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with the capacity to accept electrons (electrophilicity).
Energy GapΔEIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
ElectronegativityχDescribes the power of an atom or molecule to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution or charge transfer.
Chemical SoftnessSThe reciprocal of hardness, indicating a higher tendency to undergo chemical reactions.
Electrophilicity IndexωA global reactivity index that measures the energy stabilization when the system acquires additional electronic charge.

This table is generated based on principles described in cited literature and is for illustrative purposes. ppor.azresearchgate.net

While detailed computational studies on the energetic analysis of reaction pathways specifically for this compound are not extensively documented in the reviewed literature, the synthesis of related 2-substituted benzimidazoles often involves the condensation reaction of o-phenylenediamines with aldehydes or their derivatives. nih.govacs.org Computational analysis of such pathways would typically involve calculating the energies of reactants, transition states, and products to determine activation energies and reaction thermodynamics. This analysis helps in understanding the reaction mechanism, predicting the feasibility of a proposed synthetic route, and optimizing reaction conditions.

In Silico Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.gov For this compound, docking studies can help hypothesize its mechanism of action by evaluating its binding affinity against various known therapeutic targets.

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.govbiointerfaceresearch.com Molecular docking simulations for this compound would likely explore its binding potential against targets known to interact with other benzimidazole-containing compounds.

Potential biomolecular targets for this class of compounds include:

Antifungal Targets: Fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, is a common target for azole antifungals.

Anticancer Targets: Benzimidazole derivatives have been shown to target various proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) kinase, topoisomerase, and protein kinases. nih.govresearchgate.nettandfonline.com

Antimicrobial Targets: In bacteria, potential targets include proteins essential for cell division, such as FtsZ, and various enzymes like DNA gyrase. nih.gov

The following table lists potential targets for the benzimidazole scaffold based on studies of its derivatives, along with typical binding energy ranges observed in docking studies.

Target ClassExample Protein TargetPDB IDObserved Binding Affinity for Derivatives (kcal/mol)
AnticancerEGFR Kinase3W33-10.0 to -12.2 researchgate.net
AnticancerTopoisomerase I--
AntifungalSterol 14α-demethylase (CYP51)--
AntimicrobialFtsZ Protein--
Anti-inflammatoryCyclooxygenase (COX)--

This table compiles data from studies on various benzimidazole derivatives to illustrate potential targets and is for illustrative purposes.

Molecular docking not only predicts binding poses but also provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. researchgate.net These interactions are critical for binding affinity and selectivity. For this compound, the key structural features that can participate in these interactions are:

Hydrogen Bonds: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: The phenyl and benzimidazole rings provide extensive hydrophobic surfaces that can interact with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and phenylalanine.

π-π Stacking: The aromatic systems of the benzimidazole and phenyl rings can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine within the target protein's active site. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. nih.gov An MD simulation calculates the motion of atoms in the system, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their interactions.

MD simulations are frequently used to validate the results of molecular docking. nih.gov A typical simulation runs for a duration of nanoseconds (e.g., 100 ns) to observe the dynamic evolution of the protein-ligand complex. plos.org Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the predicted pose. plos.org

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Radius of Gyration (Rg): Rg is a measure of the compactness of the protein-ligand complex. A stable Rg value over time indicates that the complex is not undergoing major unfolding or conformational changes. plos.org

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for stable binding.

Although specific MD simulation data for this compound is not available in the reviewed literature, this technique is a standard and vital step in the computational evaluation of benzimidazole-based compounds to confirm their potential as therapeutic agents. nih.govnih.gov Such simulations would provide crucial information on the stability of its binding to potential targets and its conformational behavior in a dynamic biological environment. wustl.edu

Structure Activity Relationship Sar Investigations of 1 4 1h Benzimidazol 1 Yl Phenyl Ethanone Analogues

Correlating Structural Features with Enzyme Inhibition Potency

The specific structural modifications on the 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone scaffold can be directly correlated with the potency of enzyme inhibition, often quantified by the half-maximal inhibitory concentration (IC50).

For inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) , SAR studies revealed a narrow tolerance for structural changes. acs.org The parent compound, 1-phenylbenzimidazole, exhibited an IC50 of 2.2 µM. As shown in the table below, substitutions at the C5 position of the benzimidazole (B57391) ring significantly enhanced potency. The 5-OMe analogue was the most potent inhibitor identified in the series. acs.org

CompoundSubstituent (Position)PDGFR Inhibition IC50 (µM)Reference
1-PhenylbenzimidazoleNone2.2 acs.org
5-Hydroxy-1-phenylbenzimidazole5-OH0.14 acs.org
5-Methoxy-1-phenylbenzimidazole5-OMe0.12 acs.org
5-Acetyl-1-phenylbenzimidazole5-COMe0.15 acs.org
5-Carbomethoxy-1-phenylbenzimidazole5-CO2Me0.18 acs.org
2-Substituted AnaloguesVariousInactive acs.org
4-Substituted Analogues (except 4-OH)VariousInactive acs.org

In the context of p38α MAP kinase and TNF-α inhibition , specific halogen substitutions on a phenyl ring attached at the C2 position of benzimidazole were found to be beneficial. A 2,6-dichloro or difluoro phenyl moiety at this position enhanced the inhibitory activity against both targets. nih.gov

For PARP-1 inhibition , a different part of the benzimidazole scaffold was explored. A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives showed that adding a furan (B31954) ring to the side chain resulted in potent inhibition. nih.gov The most effective compound from this series, featuring a furan ring, displayed an IC50 value of 0.023 µM against the PARP-1 enzyme. nih.gov

Enzyme TargetFavorable Structural FeatureObserved Potency (IC50)Reference
p38α MAP Kinase2,4-difluoro substitution on C2-phenyl ringEnhanced Inhibition nih.gov
Bradykinin B1 ReceptorIntroduction of an acetamide (B32628) moiety0.7 nM - 15 nM nih.gov
Lymphocyte-specific protein tyrosine kinase (Lck)6-(2,6-dimethyl phenyl) substitution0.007 µM nih.gov
PARP-1Furan ring substituent on side chain0.023 µM nih.gov

These examples clearly demonstrate that a rational design approach, guided by SAR principles, is effective in developing potent and selective enzyme inhibitors based on the benzimidazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To further refine the understanding of SAR and predict the bioactivity of novel compounds, computational QSAR modeling is frequently employed. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

For benzimidazole derivatives, both 2D and 3D-QSAR studies have been successfully applied. A 2D-QSAR study on substituted 2-phenyl-benzimidazole derivatives with anti-allergic activity identified several key descriptors that influence potency. researchgate.net The model indicated that properties like the electrotopological state index for secondary amines (SssNHE-index) contributed negatively to activity, while descriptors related to lipophilicity (slogp) and chain complexity (chi6chain) had a positive contribution. researchgate.net This suggests that increasing lipophilicity while carefully controlling the electronic environment of nitrogen atoms could lead to more potent anti-allergic agents. researchgate.net

3D-QSAR models provide a more detailed, three-dimensional perspective on the structural requirements for activity. A study on N-substituted benzimidazole-derived carboxamides generated 3D-QSAR models to explore the molecular properties with the highest influence on antioxidative activity. nih.gov Similarly, a 3D-QSAR study on a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives as anti-enterovirus agents was used to create a predictive model for designing new compounds. biointerfaceresearch.com These models help visualize the favorable and unfavorable steric and electronic interaction regions around the molecule, guiding the rational design of new analogues with enhanced potency.

Mechanistic Studies of Biological Interactions Involving 1 4 1h Benzimidazol 1 Yl Phenyl Ethanone Derivatives

Biochemical Mechanisms of Enzyme Inhibition

Derivatives of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone have been shown to inhibit a range of enzymes through diverse biochemical mechanisms. These interactions are crucial to their therapeutic potential as antifungal, antibacterial, anti-inflammatory, and neuroprotective agents.

Lanosterol (B1674476) 14α-demethylase (CYP51) A primary mechanism of antifungal action for azole-containing compounds, including benzimidazole (B57391) derivatives, is the inhibition of Lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com By inhibiting CYP51, these derivatives block the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which ultimately compromises the integrity and function of the fungal cell membrane. nih.gov

Transpeptidase (Penicillin-Binding Proteins) In the context of antibacterial activity, benzimidazole derivatives can target bacterial transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). rjptonline.org These enzymes are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. The mechanism involves the formation of a covalent adduct between the benzimidazole molecule and the membrane-bound transpeptidases. rjptonline.org This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The resulting disruption of cell wall biosynthesis leads to the loss of cell wall integrity, ultimately causing bacterial cell decomposition and death. rjptonline.orgresearchgate.net

Cholinesterases Certain benzimidazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical for regulating neurotransmitter levels. researchgate.net Inhibition of these enzymes increases the concentration of acetylcholine (B1216132) in the synaptic cleft, a strategy used in the management of neurodegenerative conditions like Alzheimer's disease. researchgate.net Kinetic studies have shown that some of these compounds act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netmdpi.com The potency of inhibition varies based on the specific substitutions on the benzimidazole scaffold.

Cyclooxygenases (COX) The anti-inflammatory effects of many benzimidazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. biorxiv.org These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov Research has focused on developing derivatives that selectively inhibit the inducible COX-2 isozyme over the constitutive COX-1 isozyme. researchgate.net This selectivity is desirable as COX-1 is involved in maintaining the gastric mucosa, and its inhibition is associated with gastrointestinal side effects. researchgate.net Molecular docking studies suggest that these compounds bind within the active site of the COX enzymes, interfering with substrate access. mdpi.com

Lipoxygenases (LOX) In addition to COX, some benzimidazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX). biorxiv.orgmdpi.com This enzyme is involved in the synthesis of leukotrienes, another class of potent inflammatory mediators. By inhibiting both the COX and LOX pathways, these compounds can provide broad-spectrum anti-inflammatory effects. The structure-activity profile of 2-substituted benzimidazol-4-ols, for example, has been explored to optimize their potency as 5-LOX inhibitors. mdpi.com

Table 1: Summary of Enzyme Inhibition Mechanisms

Enzyme Target Mechanism of Inhibition Biological Consequence
Lanosterol 14α-demethylase (CYP51) Blocks the conversion of lanosterol to ergosterol. nih.govnih.gov Depletion of ergosterol and accumulation of toxic sterols, leading to compromised fungal membrane integrity. nih.gov
Transpeptidase (PBPs) Forms a covalent adduct with the enzyme, inactivating it. rjptonline.org Inhibition of peptidoglycan cross-linking, disrupting bacterial cell wall synthesis. rjptonline.orgresearchgate.net
Cholinesterases (AChE & BChE) Acts as a mixed-type inhibitor, binding to both free enzyme and enzyme-substrate complex. researchgate.netmdpi.com Increased levels of the neurotransmitter acetylcholine. researchgate.net
Cyclooxygenases (COX-1 & COX-2) Binds to the active site, blocking the conversion of arachidonic acid to prostaglandins. nih.govmdpi.com Reduction of inflammatory mediators. biorxiv.org
Lipoxygenases (LOX) Inhibits the synthesis of leukotrienes from arachidonic acid. biorxiv.orgmdpi.com Reduction of inflammatory mediators. mdpi.com

Cellular Level Interactions and Their Underlying Mechanisms

The enzymatic inhibition described above translates into significant effects at the cellular level, primarily impacting the structural integrity of microbial cells.

Effects on Cell Wall Integrity The inhibition of transpeptidases (PBPs) by benzimidazole derivatives directly compromises the integrity of the bacterial cell wall. rjptonline.org By preventing the proper formation of the peptidoglycan layer, these compounds weaken the cell wall, making the bacterium susceptible to osmotic lysis and eventual death. Similarly, in fungi, some heterocyclic compounds have been shown to disrupt cell wall biogenesis. For instance, related thiadiazole derivatives were found to weaken the interactions between β(1→3) and β(1→6) glucans, which are crucial structural components of the fungal cell wall, leading to impaired integrity. researchgate.net

Effects on Membrane Permeability In fungi, the primary cellular-level consequence of inhibiting lanosterol 14α-demethylase is the disruption of cell membrane integrity and permeability. nih.gov The depletion of ergosterol and the incorporation of toxic sterol intermediates alter the physical properties of the fungal membrane, affecting its fluidity, asymmetry, and the function of membrane-bound enzymes. nih.gov This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. Some derivatives have been shown to cause damage to the cell morphology, leading to the death of the fungi. nih.gov

Table 2: Cellular Level Interactions and Mechanisms

Cellular Target Underlying Mechanism Consequence
Bacterial Cell Wall Inhibition of transpeptidase (PBP) enzymes. rjptonline.org Disruption of peptidoglycan synthesis, leading to loss of cell wall integrity and cell death. researchgate.net
Fungal Cell Membrane Inhibition of lanosterol 14α-demethylase (CYP51) and subsequent ergosterol depletion. nih.govnih.gov Altered membrane fluidity and permeability, leading to leakage of cellular contents. nih.gov

Mechanistic Pathways of Antioxidant and Radical Scavenging Activity

Many benzimidazole derivatives exhibit significant antioxidant and radical scavenging properties, which contribute to their protective effects in various disease models. nih.gov The molecular structure of these compounds allows them to deactivate free radicals through several distinct mechanistic pathways. rjptonline.org

The primary mechanisms include:

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The benzimidazole scaffold contains N-H groups that can participate in this process. rjptonline.orgresearchgate.net

Proton-Coupled Electron Transfer (PCET): This is a concerted mechanism involving the transfer of both a proton and an electron. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the radical, forming a radical cation, which then deprotonates to yield a neutral radical. researchgate.net

Radical Adduct Formation (RAF): In this mechanism, the antioxidant molecule covalently binds to the free radical, forming a stable adduct. rjptonline.orgresearchgate.net

The specific pathway that predominates depends on the molecular structure of the derivative, the nature of the free radical, and the solvent environment. rjptonline.orgresearchgate.net For instance, studies on related imidazole (B134444) compounds suggest that scavenging of hydroxyl radicals (HO•) can be dominated by formal hydrogen transfer (FHT) and RAF pathways. researchgate.net The presence of hydroxyl or methoxy (B1213986) groups on the phenyl moieties of benzimidazole hydrazones can significantly enhance their radical scavenging capabilities. rjptonline.org

Elucidation of Molecular Targets and Signaling Cascade Modulation

Beyond direct enzyme inhibition, derivatives of this compound can modulate specific molecular targets and intracellular signaling cascades, particularly in the context of cancer therapy.

Research has shown that certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives can overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) cells. mdpi.com The mechanisms for this activity involve:

Induction of Apoptosis: These compounds trigger programmed cell death by activating key executioner enzymes. Studies have demonstrated a significant increase in caspase-3/7 activity in both imatinib-sensitive and imatinib-resistant CML cell lines following treatment with these derivatives.

Inhibition of P-glycoprotein (P-gp): P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance by expelling therapeutic agents from the cell. Specific benzimidazole derivatives have been shown to inhibit P-gp activity, thereby increasing the intracellular concentration of co-administered drugs and reversing resistance. mdpi.com

Targeting Kinase Signaling: In cancer, specific kinases are often mutated and constitutively active, driving cell proliferation. Derivatives have been designed to target these kinases. For example, benzimidazole-based sulfonamides have been developed as inhibitors of the V600E mutated BRAF kinase, a key component of the MAPK signaling pathway that is crucial for cell function and proliferation. Inhibition of this target can lead to cell cycle arrest and a reduction in cancer cell growth. Molecular docking studies have helped to evaluate the binding preference of these compounds to targets like the BCR-ABL protein, further elucidating their mechanism of action at the molecular level.

Table 3: Molecular Targets and Signaling Modulation

Molecular Target/Pathway Mechanism of Modulation Cellular Outcome
Apoptosis Pathway Activation of caspase-3 and caspase-7. Induction of programmed cell death in cancer cells.
P-glycoprotein (P-gp) Inhibition of efflux pump activity. Reversal of multidrug resistance. mdpi.com
BRAF Kinase (V600E mutant) Direct inhibition of kinase activity. Interruption of the MAPK signaling pathway, leading to cell cycle arrest.
BCR-ABL Protein Binding to the protein to inhibit its function. Cytotoxicity in chronic myeloid leukemia cells.

Future Directions and Advanced Research Perspectives for 1 4 1h Benzimidazol 1 Yl Phenyl Ethanone Research

Design Principles for Next-Generation Benzimidazole-Based Chemical Entities

The evolution of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone into next-generation clinical candidates hinges on the application of sophisticated medicinal chemistry design principles. The inherent versatility of the benzimidazole (B57391) scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles. rsc.org

Structure-Activity Relationship (SAR) Guided Optimization: A primary strategy involves extensive SAR studies to understand how specific structural modifications influence biological activity. Key modification points on the this compound scaffold include the benzimidazole ring, the phenyl ring, and the ethanone (B97240) group. For instance, substitutions on the benzimidazole ring can significantly impact target binding and selectivity. nih.gov Similarly, altering the substituents on the C-2 phenyl ring or modifying the ethanone linker can fine-tune the molecule's electronic and steric properties, thereby enhancing interactions with biological targets. nih.gov

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve drug-like properties, researchers can employ scaffold hopping and bioisosteric replacement. The benzimidazole core, an isostere of natural purines, can be replaced with other heterocyclic systems to potentially discover new binding modes or overcome resistance mechanisms. chemrevlett.com The ethanone linker itself can be replaced with other functional groups, such as amides, ureas, or more complex heterocyclic linkers like 1,2,3-triazoles, to create novel bifunctional molecules with improved pharmacological profiles. nih.govresearchgate.net

Introduction of Pharmacophoric Features: Based on the target of interest, specific pharmacophoric features can be incorporated into the core structure. For example, adding hydrogen bond donors and acceptors can enhance binding affinity and specificity for enzyme active sites, such as protein kinases. researchgate.net Improving lipophilicity through N-alkylation of the benzimidazole ring can enhance the ability of compounds to penetrate cellular membranes, a strategy that has proven effective in developing derivatives with potent antiproliferative and antimicrobial activities. nih.gov

The table below summarizes key design strategies and their rationales for developing next-generation entities based on the this compound scaffold.

Design StrategyTarget MoietyRationalePotential Outcome
Substituent Modification Benzimidazole Ring (Positions 5 and 6)Modulate electronics and sterics to enhance target binding.Increased potency and selectivity.
Bioisosteric Replacement Phenyl RingAlter pharmacokinetic properties and explore new binding interactions.Improved ADME profile, novel activity.
Linker Modification Ethanone GroupOptimize geometry and flexibility for better fit in the target's active site.Enhanced binding affinity.
N-Alkylation Benzimidazole NitrogenIncrease lipophilicity and modify solubility.Improved cell permeability and bioavailability. nih.gov
Pharmacophore Hybridization Entire ScaffoldCombine with other known active pharmacophores (e.g., sulfonamides, oxadiazoles). nih.govacs.orgDevelopment of multi-target agents.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of benzimidazole-based compounds. biomedres.usnih.gov These computational tools can significantly accelerate the drug discovery pipeline, from hit identification to lead optimization, by building predictive models from large datasets. acs.org

In Silico Screening and Virtual Libraries: ML algorithms can be trained on existing libraries of benzimidazole derivatives and their associated biological activities to develop robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can then be used to perform virtual screening of vast compound libraries, identifying novel derivatives of this compound with a high probability of desired activity. rsc.org This approach drastically reduces the time and cost associated with high-throughput screening of physical compounds.

Predictive ADMET Modeling: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI-driven models can predict these properties with increasing accuracy based solely on a compound's chemical structure. rsc.orgnih.gov By applying in silico ADMET prediction to newly designed this compound derivatives, researchers can prioritize compounds with favorable drug-like characteristics for synthesis, minimizing late-stage failures. nih.gov

Generative AI for De Novo Design: Advanced generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. news-medical.net Trained on the structural rules of known benzimidazole compounds and desired properties, these models can generate novel molecular structures that are optimized for activity against a specific target while simultaneously possessing favorable ADMET profiles. ijcrt.org This technology opens the door to exploring uncharted chemical space and designing innovative drug candidates that a human chemist might not conceptualize. news-medical.net

The following table outlines the application of various AI/ML techniques in the context of this compound research.

AI/ML TechniqueApplicationObjective
QSAR Modeling Bioactivity PredictionPredict the potency of new derivatives against a target. researchgate.net
Molecular Docking Binding Mode PredictionSimulate the interaction of compounds with a target protein to guide design. nih.govtandfonline.com
ADMET Prediction Pharmacokinetic ProfilingForecast drug-likeness and potential toxicity early in the design phase. rsc.org
Generative Models (RNN/GAN) De Novo Drug DesignCreate novel, optimized benzimidazole structures with desired properties. news-medical.net
Deep Learning High-Content Screening AnalysisAnalyze complex biological data (e.g., imaging) to identify phenotypic effects. youtube.com

Exploration of Novel Therapeutic and Biochemical Targets

While benzimidazoles are known for a broad spectrum of activities, future research on this compound derivatives should focus on identifying and validating novel and high-value therapeutic targets. This involves moving beyond traditional applications and exploring complex cellular pathways implicated in a range of diseases.

Protein Kinase Inhibition: The benzimidazole scaffold is a privileged structure for targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. rsc.orgnih.gov Derivatives can be designed as ATP-competitive inhibitors that show high selectivity by exploiting unique structural features of specific kinases, such as Akt kinase or various tyrosine kinases. chemrevlett.comscirp.org A multi-target approach, where a single compound inhibits several key kinases simultaneously, could also be a valuable strategy for complex diseases. researchgate.net

Metabolic Pathway Modulation: Recent studies have identified benzimidazole compounds as modulators of key metabolic regulators. One such target is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. nih.govmedchemexpress.com Activators of PGC-1α derived from the this compound scaffold could represent a new therapeutic class for metabolic diseases like diabetes and neurodegenerative disorders. nih.govfrontiersin.org

Emerging and Non-Traditional Targets: The structural versatility of benzimidazoles makes them suitable for exploring a wide array of other targets. These include enzymes like urease (implicated in H. pylori infections), aromatase (a target in hormone-dependent cancers), and heparanase (involved in cancer metastasis). researchgate.netacs.orgnih.gov Furthermore, benzimidazole derivatives have shown promise as inhibitors of bacterial quorum sensing, presenting a novel anti-virulence approach to combatting antibiotic resistance. nih.gov

The table below lists potential novel targets for derivatives of this compound and their associated therapeutic areas.

Target ClassSpecific Example(s)Associated Therapeutic Area
Protein Kinases Akt, Tyrosine Kinases, Aurora KinasesOncology, Inflammation rsc.orgchemrevlett.comscirp.org
Metabolic Regulators PGC-1αMetabolic Syndrome, Neurodegeneration nih.govmedchemexpress.com
Enzymes Urease, Aromatase, HeparanaseInfectious Disease, Oncology researchgate.netacs.orgnih.gov
Bacterial Virulence Factors LasR (Quorum Sensing)Infectious Disease (Anti-biofilm) nih.gov
Viral Proteins Hepatitis B Virus (HBV) PolymeraseAntiviral Therapy nih.gov
Microtubule Dynamics Tubulin PolymerizationOncology acs.org

Q & A

Basic: What are the established synthetic routes for 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves N-arylation of benzimidazole derivatives with halogenated acetophenones. For example, copper iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione are used as catalysts in a refluxing solvent (e.g., acetonitrile or DMF) to facilitate coupling . Key parameters include:

  • Temperature : Prolonged heating (4–6 hours) under reflux ensures complete reaction.
  • Catalyst loading : Optimal copper iodide ratios (e.g., 10 mol%) improve coupling efficiency.
  • Purification : Recrystallization from methanol or column chromatography enhances purity .

Basic: How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyl signals (δ ~200 ppm in ¹³C).
    • FT-IR : Confirm the C=O stretch at ~1680 cm⁻¹ .
  • Crystallography :
    • X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen atoms are added geometrically, and thermal displacement parameters are modeled anisotropically for non-H atoms .
    • 3D visualization : Ball-and-stick models (via tools like Mercury) clarify bond angles and torsional strain .

Advanced: What strategies resolve contradictions in crystallographic data analysis for derivatives of this compound?

Discrepancies in unit cell parameters or hydrogen bonding networks may arise due to:

  • Polymorphism : Screen multiple crystallization solvents (e.g., DMSO vs. ethanol) to identify stable forms.
  • Twinned crystals : Use SHELXD for data integration and OLEX2 for twin-law refinement .
  • Validation tools : Cross-check with PLATON or checkCIF to flag outliers in bond lengths/angles .

Advanced: How can the anti-leishmanial activity of derivatives be systematically evaluated, and what controls are essential?

  • In vitro assays :
    • Parasite culture : Use Leishmania promastigotes in RPMI-1640 medium at 26°C.
    • Dose-response : Test derivatives at 1–100 µM concentrations; measure IC₅₀ via MTT assay .
  • Controls :
    • Positive control : Amphotericin B (IC₅₀ ~0.1 µM).
    • Cytotoxicity : Validate selectivity using mammalian cell lines (e.g., HEK-293) .

Advanced: What safety protocols are critical when handling hazardous intermediates during synthesis?

  • Toxic intermediates : Nitro-substituted derivatives (e.g., 5-nitro-benzimidazole analogs) require:
    • Ventilation : Use fume hoods for reactions releasing HCl or NOx gases.
    • PPE : Nitrile gloves and safety goggles to prevent skin/eye exposure (H315/H319 hazards) .
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated solvents) and transfer to licensed waste facilities .

Advanced: How can computational modeling guide the design of derivatives for specific biological targets?

  • Docking studies : Use AutoDock Vina to predict binding affinity to Leishmania enzyme active sites (e.g., trypanothione reductase).
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
  • ADMET prediction : SwissADME evaluates logP (<5) and bioavailability to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.